molecular formula C8H8F3NO B13524764 1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13524764
M. Wt: 191.15 g/mol
InChI Key: VNOCIYYTYAWNMU-UHFFFAOYSA-N
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Description

GK921 , is a compound with an intriguing structure. It belongs to the class of quinoxaline derivatives. Let’s explore its properties and applications.

Preparation Methods

Synthesis:: GK921 is synthesized through a series of chemical reactionsThe specific reaction conditions and reagents used in this synthesis are beyond the scope of this article, but it’s essential to note that the presence of the 3-ethynyl group contributes to its activity .

Industrial Production:: While industrial-scale production methods for GK921 are not widely documented, research laboratories typically synthesize it using established organic chemistry techniques.

Chemical Reactions Analysis

GK921 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with altered functional groups or modified substituents.

Scientific Research Applications

Cancer Research:: GK921 has shown promise in cancer treatment. For instance, it acts as a transglutaminase 2 (TGase 2) inhibitor . TGase 2 plays a role in renal cell carcinoma (RCC) growth. GK921 effectively reduces tumor growth in preclinical xenograft models of RCC by stabilizing p53, suggesting a potential therapeutic approach for RCC .

Mechanism of Action

GK921’s mechanism of action involves inhibiting TGase 2. By targeting this enzyme, it disrupts cellular processes related to cancer progression. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

GK921’s uniqueness lies in its 3-ethynylpyrrolidin-1-yl moiety. Similar compounds may lack this specific substituent. further exploration of related quinoxaline derivatives could reveal additional compounds with comparable or distinct properties.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

1-(3-ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H8F3NO/c1-2-6-3-4-12(5-6)7(13)8(9,10)11/h1,6H,3-5H2

InChI Key

VNOCIYYTYAWNMU-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCN(C1)C(=O)C(F)(F)F

Origin of Product

United States

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